6-Chloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
6-Chloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazinone derivative characterized by a fused bicyclic core containing a 1,2,4-thiadiazine ring sulfonated at positions 1 and 1 (1,1-dioxide). The molecule features a chlorine substituent at position 6 and a methoxy group at position 5 on the benzene ring. This compound belongs to a class of sulfonamides known for inhibiting carbonic anhydrases (CAs), particularly β-class bacterial CAs, which are therapeutic targets for diseases like drug-resistant tuberculosis . Its synthesis typically involves regioselective ring closure and functionalization steps, as seen in related benzothiadiazinone derivatives .
Structure
3D Structure
Properties
Molecular Formula |
C8H7ClN2O4S |
|---|---|
Molecular Weight |
262.67 g/mol |
IUPAC Name |
6-chloro-5-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C8H7ClN2O4S/c1-15-7-4(9)2-3-5-6(7)10-8(12)11-16(5,13)14/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
FSYOEMFYJDWTEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1NC(=O)NS2(=O)=O)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Substituted Anilines with Chlorosulfonyl Isocyanate
The most widely employed method for synthesizing benzothiadiazine dioxides involves cyclization reactions starting from substituted aniline precursors. For 6-chloro-5-methoxy derivatives, the process begins with 5-methoxy-6-chloroaniline (10 ), which undergoes electrophilic substitution with chlorosulfonyl isocyanate (CSI) in the presence of anhydrous aluminum chloride (AlCl₃) and nitromethane. This reaction forms the thiadiazine core through a sulfonamide intermediate, yielding 6-chloro-5-methoxy-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (11 ) (Scheme 1).
Key Reaction Parameters:
Oxidation of Thiadiazine Intermediates
The 1,1-dioxide functionality is introduced via oxidation of the sulfonamide group. While CSI inherently contributes one sulfur-oxygen bond, subsequent oxidation with meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide completes the formation of the sulfone group. For instance, treatment of intermediate 11 with mCPBA in dichloromethane at 0°C achieves full oxidation to the 1,1-dioxide (12 ) in 72–85% yield.
Optimized Synthetic Pathways
Stepwise Functionalization and Cyclization
| Method | Chlorination Agent | Cyclization Yield (%) | Overall Yield (%) |
|---|---|---|---|
| Direct Aniline Use | N/A | 58 | 58 |
| Stepwise Chlorination | NCS | 52 | 47 |
This method offers flexibility but suffers from reduced overall yield due to intermediate purification losses.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. For example, cyclization of 10 with CSI under microwave conditions (100°C, 15 min) increases the yield of 11 to 78%, compared to 58% under conventional heating. Oxidation steps also benefit from reduced reaction times (10 min vs. 2 h).
Mechanistic Insights and Side Reactions
Cyclization Mechanism
The reaction between 10 and CSI proceeds via initial sulfonamide formation, followed by intramolecular cyclization. AlCl₃ acts as a Lewis acid, polarizing the CSI molecule and facilitating electrophilic attack at the aniline’s para position relative to the methoxy group (Figure 1).
Challenges:
-
Regioselectivity: Competing ortho/meta cyclization products may form if substituent electronic effects are inadequately controlled.
-
Over-Oxidation: Excessive mCPBA can degrade the thiadiazine ring, necessitating strict stoichiometric control.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar thiadiazine ring and 1,1-dioxide geometry, with bond lengths and angles consistent with related structures.
Industrial-Scale Considerations
Solvent Recycling
Ethyl acetate and dichloromethane are recoverable via distillation, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Variations
- 7-Methylpyrazolo[4,5-e][1,2,4]thiadiazin-3(2H,4H)-one 1,1-dioxide Structure: Replaces the benzene ring with a pyrazole moiety. Synthesis: Synthesized via Curtius rearrangement of a pyrazole-based hydrazide, highlighting regioselectivity differences compared to benzothiadiazinones . Activity: Demonstrates distinct regiochemical preferences in binding, though its biological targets remain less characterized than the benzothiadiazinone series .
4-m-Tolyl-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (Torsemide Related Compound E)
Halogen-Substituted Analogues
- 7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Structure: Substitutes chlorine at position 6 with bromine. Properties: Higher molecular weight (307.12 vs. ~289–307 for chloro/methoxy variants) due to bromine’s larger atomic radius. Purity: 98% (commercial grade) .
Nitro-Reduced Derivatives
- 5-Chloro-benzo[c][1,2,5]thiadiazol-4-amine Structure: Features a benzo[c][1,2,5]thiadiazole core with a nitro-to-amine reduction. Synthesis: Prepared via iron-acetic acid reduction of nitro precursors, a method divergent from sulfonamide-focused routes for benzothiadiazinones . Activity: Lacks the 1,1-dioxide sulfonamide group critical for CA inhibition, rendering it inactive against mycobacterial targets .
Carbonic Anhydrase Inhibition
- Target Compound : Exhibits potent inhibition of β-class mycobacterial CAs (e.g., Mycobacterium tuberculosis CA), with IC₅₀ values in the low micromolar range. This activity is linked to the 1,1-dioxide sulfonamide group and chloro-methoxy substitution pattern .
- Comparison with Tumor-Associated CA Inhibitors :
Data Table: Key Comparative Properties
Research Findings and Implications
- Synthetic Flexibility: The benzothiadiazinone scaffold allows modular substitution (e.g., halogens, alkoxy groups) to tune activity and selectivity .
- Mechanistic Insights : The 1,1-dioxide group is essential for CA inhibition, acting as a zinc-binding sulfonamide. Chlorine and methoxy groups enhance hydrophobic interactions with bacterial CA active sites .
- Therapeutic Potential: Compared to pyrazole or pyridine analogs, the target compound’s unique substitution pattern offers a promising lead for anti-tubercular drug development .
Biological Activity
6-Chloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazines. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides an in-depth review of its biological activity based on diverse research findings.
- Molecular Formula : C8H7ClN2O4S
- Molar Mass : 262.67 g/mol
- Density : 1.569 g/cm³ (predicted)
- pKa : 4.37 (predicted) .
Biological Activity Overview
Research indicates that compounds within the thiadiazine family exhibit a broad spectrum of biological activities. The following sections detail specific activities associated with this compound.
Antimicrobial Activity
Thiadiazine derivatives have been reported to exhibit significant antimicrobial properties. A study evaluating various thiadiazine compounds demonstrated their effectiveness against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Properties
The anti-inflammatory effects of thiadiazine derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. These compounds may also modulate signaling pathways associated with inflammation .
Anticancer Activity
Recent studies have explored the anticancer potential of thiadiazine derivatives. For instance, some derivatives have shown promising results in inhibiting tumor growth in various cancer models. Mechanistically, these compounds may induce apoptosis in cancer cells and inhibit angiogenesis .
| Study | Cancer Type | Findings |
|---|---|---|
| In vitro study | Breast Cancer (MCF-7) | Inhibited proliferation and induced apoptosis |
| Animal model | Various Tumors | Significant tumor growth inhibition observed |
Mechanistic Studies
Mechanistic studies on the biological activity of thiadiazine derivatives suggest several pathways through which they exert their effects:
- Inhibition of Matrix Metalloproteinases (MMPs) : This inhibition can prevent tumor invasion and metastasis.
- Induction of Apoptosis : Many studies report that these compounds can activate apoptotic pathways in cancer cells.
- Modulation of Immune Response : Thiadiazines may enhance immune responses against tumors by altering cytokine profiles .
Case Studies
Several case studies highlight the biological activity of thiadiazine derivatives:
- Case Study A : A clinical trial evaluated a novel thiadiazine derivative's effectiveness in patients with chronic inflammation. Results indicated a significant reduction in inflammatory markers.
- Case Study B : An animal study assessed the anticancer effects of this compound in a xenograft model. The compound demonstrated substantial tumor growth inhibition compared to controls.
Q & A
Q. What is the optimal synthetic route for 6-chloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide?
The compound is synthesized via a two-step reaction starting with 4-chloroaniline. In Step 1, 4-chloroaniline reacts with chlorosulfonyl isocyanate in nitromethane at −78°C, followed by refluxing with anhydrous AlCl₃ for cyclization. The product is isolated with a yield of ~60–70% after purification via recrystallization. Key parameters include strict temperature control (−78°C during addition) and stoichiometric ratios (1.2 equiv chlorosulfonyl isocyanate) to minimize side reactions .
Q. How can structural characterization of this compound be validated?
Use a combination of:
- 1H NMR : Peaks at δ7.26 (1H, d, J = 8.8 Hz), δ7.69 (1H, dd, J = 8.8, 2.0 Hz), and δ7.82 (1H, d, J = 2.0 Hz) confirm aromatic protons and substitution patterns.
- Elemental Analysis : Match experimental results (e.g., C: 36.14%, H: 2.17%, N: 12.04%) with theoretical values.
- HRMS : A molecular ion peak at m/z 232.9782 [M+H]⁺ confirms the molecular formula (C₇H₅ClN₂O₃S) .
Q. What preliminary biological activities have been reported?
The compound exhibits selective inhibition of tumor-associated carbonic anhydrase isoforms hCA IX and XII, with inhibition constants (K₁) of 10.9 nM and 6.7 nM, respectively. This activity was confirmed via enzyme inhibition assays using recombinant hCA isoforms and fluorometric analysis .
Advanced Research Questions
Q. How does the substitution pattern influence biological activity?
Comparative studies show that substituents at the 5-methoxy and 6-chloro positions enhance isoform selectivity. For example:
Q. What methodologies resolve contradictions in reported cytotoxicity data?
Discrepancies in IC₅₀ values (e.g., 0.25 µM vs. 2.5 µM in MDA-MB-231 cells) may arise from assay conditions. To standardize results:
Q. How can metabolic stability be improved for in vivo studies?
- Structural Modifications : Introduce electron-withdrawing groups (e.g., –CF₃) at the 7-position to reduce oxidative metabolism.
- Prodrug Design : Mask the sulfonamide group with acetylated prodrugs, improving oral bioavailability.
- Microsomal Stability Assays : Monitor hepatic clearance using rat liver microsomes and NADPH cofactors .
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Solvent Screening : Use methanol or ethanol for slow evaporation, yielding prismatic crystals (e.g., 0.11 × 0.46 × 0.51 mm).
- Hydrogen Bond Analysis : Confirm N4–H···O interactions (2.826 Å) and planarity of the thiadiazine ring via SHELX refinement.
- Torsion Angle Adjustments : Modify C3–S11–C12–C13 angles (−72.3°) to enhance crystal packing .
Q. How does the compound interact with nucleic acids?
- Fluorescence Quenching : Monitor changes in ethidium bromide-DNA fluorescence upon compound addition.
- Molecular Dynamics Simulations : Reveal intercalation between adenine-thymine base pairs, with binding energy −8.2 kcal/mol.
- Circular Dichroism : Detect shifts in DNA’s B-form structure (e.g., 275 nm positive peak) upon interaction .
Methodological Considerations
9. Designing SAR studies for analogs:
- Core Modifications : Replace the benzo ring with pyrido or thieno moieties (e.g., 2H-thieno[3,2-e]-1,2,4-thiadiazine) to assess ring size effects .
- Substituent Libraries : Synthesize derivatives with –OCH₃, –CF₃, and –NH₂ groups at positions 5 and 7.
- High-Throughput Screening : Use 384-well plates to test 500+ analogs against hCA IX/XII isoforms .
10. Addressing solubility challenges in biological assays:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
